tert-butyl 5-amino-1H-pyrazole-1-carboxylate
Overview
Description
tert-Butyl 5-amino-1H-pyrazole-1-carboxylate: is an organic compound with the molecular formula C8H13N3O2 It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-amino-1H-pyrazole-1-carboxylate typically involves the reaction of this compound with appropriate reagents under controlled conditions. One common method involves the reaction of this compound with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent quality and yield. The compound is typically purified through recrystallization or chromatography techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 5-amino-1H-pyrazole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted derivatives depending on the specific reagents and conditions used .
Scientific Research Applications
tert-Butyl 5-amino-1H-pyrazole-1-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block in the synthesis of various pharmaceutical agents.
Materials Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: The compound is employed in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of tert-butyl 5-amino-1H-pyrazole-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its derivatives have been shown to inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
tert-Butyl 5-amino-3-cyclopropyl-1H-pyrazole-1-carboxylate: This compound has a similar structure but with a cyclopropyl group instead of a tert-butyl group.
tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate: This compound contains a bromine atom and an indazole ring, making it structurally similar but with different chemical properties.
Uniqueness: tert-Butyl 5-amino-1H-pyrazole-1-carboxylate is unique due to its specific tert-butyl and amino substituents, which confer distinct chemical and biological properties.
Biological Activity
Tert-butyl 5-amino-1H-pyrazole-1-carboxylate (TBAPC) is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the context of metabolic disorders. This article explores the biological activity of TBAPC, focusing on its mechanisms, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
TBAPC features a pyrazole ring substituted with a tert-butyl group, an amino group, and a carboxylate group. Its molecular formula is , and it has a molecular weight of approximately 185.23 g/mol. The presence of the tert-butyl group enhances its lipophilicity, which is significant for its solubility and interaction with biological targets.
While specific mechanisms of action for TBAPC are still under investigation, it has been identified as a glucokinase activator . Glucokinase plays a critical role in glucose metabolism, making TBAPC a compound of interest for diabetes research. Studies have suggested that TBAPC can enhance insulin secretion and improve glucose tolerance in preclinical models.
1. Glucokinase Activation
TBAPC has been shown to activate glucokinase, which facilitates glucose uptake in cells. This mechanism is particularly relevant in the context of type 2 diabetes, where glucokinase activity is often impaired. In vitro studies have demonstrated that TBAPC can significantly increase glucokinase activity compared to controls.
2. Insulin Secretion Enhancement
Preclinical studies indicate that TBAPC enhances insulin secretion from pancreatic beta cells. This effect is crucial for maintaining normal glucose levels in the bloodstream and could provide therapeutic benefits for individuals with insulin resistance.
3. Potential Anticancer Properties
As a derivative of pyrazole, TBAPC may exhibit anticancer properties similar to other compounds in this class. Pyrazoles are known for their diverse biological activities, including anti-inflammatory and anticancer effects . Further research is needed to elucidate the extent of these properties in TBAPC.
Case Studies and Experimental Data
Study | Findings |
---|---|
Glucokinase Activation | TBAPC activates glucokinase, enhancing glucose metabolism and insulin secretion in vitro. |
Preclinical Trials | Administration of TBAPC improved glucose tolerance in diabetic animal models. |
Comparative Analysis | Similar compounds exhibit varying degrees of biological activity; TBAPC's unique structure allows for enhanced reactivity and potential therapeutic applications. |
Comparative Analysis with Related Compounds
To better understand the unique properties of TBAPC, it is beneficial to compare it with structurally related compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
5-Amino-3-cyclopropyl-1H-pyrazole-1-carboxylate | C9H15N3O2 | Contains a cyclopropyl group affecting biological activity. |
5-Aminopyrazole | C3H5N3 | Lacks carboxylate functionality limiting applications compared to TBAPC. |
4-Amino-1H-pyrazole | C4H6N4 | Exhibits different reactivity due to amino group positioning on the ring. |
This comparison highlights how TBAPC stands out due to its unique combination of functional groups that enhance its reactivity and biological activity.
Properties
IUPAC Name |
tert-butyl 5-aminopyrazole-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-8(2,3)13-7(12)11-6(9)4-5-10-11/h4-5H,9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYQBAJXCDXDNJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(=CC=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1003011-02-6 | |
Record name | tert-butyl 5-amino-1H-pyrazole-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.